molecular formula C8H8BrNO2 B8733819 Methyl 2-bromo-2-(pyridin-2-yl)acetate

Methyl 2-bromo-2-(pyridin-2-yl)acetate

Cat. No.: B8733819
M. Wt: 230.06 g/mol
InChI Key: HAHVIAAMFJQISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-2-(pyridin-2-yl)acetate is a brominated ester featuring a pyridin-2-yl substituent on the α-carbon. Its molecular formula is C₉H₈BrNO₂, with a molecular weight of 242.07 g/mol. The compound’s structure combines a reactive bromine atom, a methyl ester group, and a pyridine ring, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitutions, coupling reactions, and as a precursor to pharmaceuticals or agrochemicals .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

methyl 2-bromo-2-pyridin-2-ylacetate

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7(9)6-4-2-3-5-10-6/h2-5,7H,1H3

InChI Key

HAHVIAAMFJQISU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 2-bromo-2-(pyridin-2-yl)acetate Pyridin-2-yl C₉H₈BrNO₂ 242.07 Pharmaceutical intermediate; coordination chemistry
Ethyl 2-bromo-2-(pyridin-2-yl)acetate Ethyl ester, Pyridin-2-yl C₁₀H₁₀BrNO₂ 256.10 Enhanced lipophilicity for drug delivery
Methyl 2-bromo-2-(4-fluorophenyl)acetate 4-Fluorophenyl C₉H₈BrFO₂ 247.06 Electron-withdrawing fluorine enhances electrophilic reactivity
Methyl 2-bromo-2-(2-methylphenyl)acetate 2-Methylphenyl C₁₀H₁₁BrO₂ 243.10 Steric hindrance slows substitution kinetics
Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate 3-Bromo-4-fluorophenyl C₉H₇Br₂FO₂ 325.96 Dual halogenation for cross-coupling reactions
Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate 2-Chloro-6-fluorophenyl C₉H₇BrClFO₂ 281.51 Ortho-substitution directs regioselectivity
Ethyl 2-(5-bromopyrimidin-2-yl)acetate Pyrimidin-2-yl, 5-Bromo C₈H₉BrN₂O₂ 245.07 Heterocyclic diversity in medicinal chemistry

Key Comparative Analysis :

Ester Group Variation :

  • Ethyl vs. Methyl esters : Ethyl analogs (e.g., Ethyl 2-bromo-2-(pyridin-2-yl)acetate) exhibit higher lipophilicity, improving membrane permeability in drug design, whereas methyl esters are more reactive in hydrolysis due to less steric hindrance .
  • Synthetic Flexibility : Ethyl esters are often preferred in multi-step syntheses due to slower hydrolysis rates compared to methyl esters .

Aromatic Substituent Effects :

  • Pyridin-2-yl vs. Phenyl : The pyridine ring’s electron-withdrawing nature increases the electrophilicity of the α-carbon, accelerating nucleophilic substitutions (e.g., SN2 reactions) compared to phenyl-substituted analogs .
  • Halogenated Phenyl Groups : Fluorine or chlorine substituents (e.g., 4-fluorophenyl or 2-chloro-6-fluorophenyl) enhance electrophilic reactivity and direct regioselectivity in cross-coupling reactions. For example, 4-fluorophenyl derivatives are pivotal in synthesizing fluorinated pharmaceuticals .

Steric and Electronic Modifications :

  • Ortho-Substituents : Compounds like Methyl 2-bromo-2-(2-methylphenyl)acetate exhibit steric hindrance, slowing reaction rates but improving selectivity in crowded environments .
  • Dual Halogenation : Bromo-fluoro combinations (e.g., Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate) enable sequential functionalization, such as Suzuki-Miyaura couplings followed by fluorination .

Heterocyclic Diversity :

  • Pyrimidine vs. Pyridine : Pyrimidine-containing analogs (e.g., Ethyl 2-(5-bromopyrimidin-2-yl)acetate) expand utility in kinase inhibitor synthesis, leveraging nitrogen-rich rings for hydrogen bonding in target binding .

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